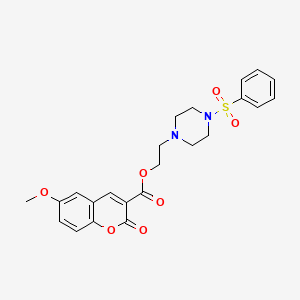

![molecular formula C15H5ClF6N2O B2960347 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone CAS No. 866135-60-6](/img/structure/B2960347.png)

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

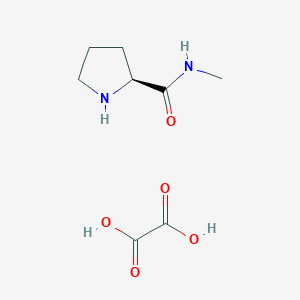

The compound “3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone” is a complex organic molecule that contains a pyridine ring and a quinolinone ring. The pyridine ring is substituted with a chloro group and a trifluoromethyl group, and the quinolinone ring is substituted with three fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and quinolinone rings, which are aromatic and planar. The electronegative fluorine and chlorine atoms would create regions of high electron density, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and chlorine atoms could increase its polarity and potentially its boiling and melting points .Applications De Recherche Scientifique

Synthesis and Functionalization

Direct Synthesis and Functional Group Compatibility : The compound is involved in the single-step synthesis of pyridine and quinoline derivatives, showcasing compatibility with sensitive N-vinyl amides and various functional groups (Movassaghi, Hill, & Ahmad, 2007).

Facile Eco-Friendly Synthesis : Eco-friendly synthesis methods have been developed for related quinolinone derivatives, highlighting the potential for environmentally conscious approaches in the synthesis of similar compounds (Indumathi, Perumal, & Anbananthan, 2012).

Chemical Reactivity and Transformations

Nucleophilic Reactions and Functionalization : Research demonstrates the reactivity of trifluoromethyl-substituted pyridines and quinolines with lithium reagents, allowing for selective functionalization at various positions (Schlosser & Marull, 2003).

Cascade Nitration/Cyclization : The compound's framework is suitable for complex chemical transformations, such as cascade nitration and cyclization, indicating its potential for the synthesis of intricate molecular structures (Liu, Zhang, Song, Qian, & Li, 2014).

Molecular Assemblies and Coordination Chemistry

Coordination Complexes in Organometallic Chemistry : The quinoline component of the compound is used in forming coordination complexes with metals, contributing to the study of organometallic compounds and their applications (Yamamoto & Yanagi, 1982).

Interactions with Metal Cations : Studies on derivatives of quinoline, closely related to the compound, have been conducted to explore their ability to form chelates with various metal ions, indicating potential applications in metal ion detection and extraction (Khalil, Abdel-Hafez, Yanni, & Moharam, 1988).

Miscellaneous Applications

- Organic Substrate Oxidation : Related quinolinones have been used as oxidants for various organic substrates, showcasing their utility in organic synthesis and transformations (Chaudhuri, Chettri, Lyndem, Paul, & Srinivas, 1994).

Mécanisme D'action

Mode of Action

It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that trifluoromethyl groups can participate in various reactions such as alkylation and chlorination . The downstream effects of these reactions on biochemical pathways would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It is known that trifluoromethyl groups can influence the pharmacokinetic properties of a compound . For instance, they can improve the metabolic stability and lipophilicity of a compound, which can enhance its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of trifluoromethyl groups can be influenced by the pH of the environment

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6,7,8-trifluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H5ClF6N2O/c16-8-1-5(15(20,21)22)3-23-12(8)7-4-24-13-6(14(7)25)2-9(17)10(18)11(13)19/h1-4H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNKLVTXYITZSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=CNC3=C(C(=C(C=C3C2=O)F)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H5ClF6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-8-(4-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2960266.png)

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2960270.png)

![N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2960278.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2960281.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2960286.png)

![methyl 6-fluoro-4-[3-(methylthio)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2960287.png)